molecular formula C10H7ClN4 B8633647 6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine

6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8633647
M. Wt: 218.64 g/mol
InChI Key: FNHRYCDEEKJTLD-UHFFFAOYSA-N
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Description

6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

6-chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H7ClN4/c11-10-2-9-6(3-12-10)1-8(15-9)7-4-13-14-5-7/h1-5,15H,(H,13,14)

InChI Key

FNHRYCDEEKJTLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CC(=NC=C21)Cl)C3=CNN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(triphenylphosphine)palladium dichloride (23.30 mg, 0.033 mmol) was added to a solution of N-(2-chloro-5-iodopyridin-4-yl)methanesulfonamide (14) (276.0 mg, 0.83 mmol), tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (4) (239.0 mg, 1.24 mmol), triethylamine (521 μL, 3.73 mmol) and copper iodide (7.90 mg, 0.041 mmol) in anhydrous DMF (3.0 mL). The reaction mixture was heated at 60° C. for 1 h under microwave irradiation (absorption:normal). To this reaction mixture, DBU (0.51 mL, 3.36 mmol) was added and the microwave vial was placed in an oil-bath preheated at 100° C., and then stirred at this temperature for 2.5 h. More DBU (0.08 mL) was added and stirring was continued at this temperature for an additional 45 min. The reaction mixture was poured in to 1M aqueous NH4Cl (30 mL), extracted with EtOAc (3×50 mL). The combined organics were washed with brine (2×30 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was triturated with dichloromethane (8.0 mL); the precipitate was collected by filtration and washed with dichloromethane to afford the product as a light brown solid, (0.129 g, 71%). 1H-NMR (500 MHz, DMSO-d6) 6.72 (dd, J=0.5, 1.5 Hz, 1H), 7.33 (t, J=0.85 Hz, 1H), 8.00 (br s, 1H), 8.24 (br s, 1H), 8.51 (s, 1H), 11.87 (s, 1H), 13.09 (s, 1H).
Name
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
276 mg
Type
reactant
Reaction Step Four
Quantity
239 mg
Type
reactant
Reaction Step Four
Quantity
521 μL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
23.3 mg
Type
catalyst
Reaction Step Four
Quantity
7.9 mg
Type
catalyst
Reaction Step Four
Yield
71%

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